Methyl 7-bromo-4-chloroquinoline-2-carboxylate
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Overview
Description
Methyl 7-bromo-4-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of bromine and chlorine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 7-bromoquinoline with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol to form the methyl ester . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Methyl 7-bromo-4-chloroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Similar in structure but with the bromine atom at the 8th position.
7-Bromo-4-chloroquinoline: Lacks the carboxylate group, making it less reactive in certain reactions.
Uniqueness
Methyl 7-bromo-4-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern, which enhances its reactivity and versatility in chemical syntheses. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
Methyl 7-bromo-4-chloroquinoline-2-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H7BrClNO2 and a molecular weight of approximately 300.54 g/mol. The compound features a bicyclic structure that includes a fused benzene and pyridine ring, with bromine and chlorine substituents that enhance its reactivity and binding affinity to biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors, potentially inhibiting their activity. The presence of halogen atoms (bromine and chlorine) is believed to enhance its binding affinity, allowing it to effectively target various molecular pathways. Ongoing research aims to elucidate these interactions further.
Overview
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to disrupt microbial cell functions.
Case Studies
- Antibacterial Efficacy : In a study evaluating various quinoline derivatives, this compound was shown to have an MIC (Minimum Inhibitory Concentration) value of 0.0195 mg/mL against Escherichia coli, indicating strong antibacterial potential. It also demonstrated activity against Bacillus mycoides and Candida albicans with MIC values of 0.0048 mg/mL .
- Comparative Analysis : A comparative study of several quinoline derivatives revealed that compounds with similar structural modifications exhibited varying degrees of antimicrobial activity. This compound was among the most effective, particularly against resistant strains .
Overview
This compound has been investigated for its potential anticancer properties, particularly against various cancer cell lines.
Case Studies
- Cell Line Studies : In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The most notable results indicated an IC50 value of 14.68 µM against MCF-7 cells, showcasing its selective activity .
- Mechanistic Insights : The compound's anticancer effects are hypothesized to result from the induction of apoptosis in cancer cells, mediated by the disruption of cell cycle checkpoints through inhibition of key kinases involved in cell proliferation .
Summary of Biological Activities
Biological Activity | MIC/IC50 Values | Target Organisms/Cells |
---|---|---|
Antibacterial | 0.0195 mg/mL | E. coli, Bacillus mycoides, C. albicans |
Anticancer | 14.68 µM | MCF-7 (breast cancer), HCT-116 (colon carcinoma), HeLa (cervical carcinoma) |
Properties
Molecular Formula |
C11H7BrClNO2 |
---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 7-bromo-4-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3 |
InChI Key |
KDCSGHHZDYCDHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Cl |
Origin of Product |
United States |
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